molecular formula C10H10O3 B2684021 Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride CAS No. 6708-37-8

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Cat. No. B2684021
CAS RN: 6708-37-8
M. Wt: 178.187
InChI Key: YIHKILSPWGDWPR-XEDAXZNXSA-N
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Patent
US08101800B2

Procedure details

4-Oxa-tricyclo[5.2.2.02,6]undec-8-ene-3,5-dione (4.00 g, 22.45 mmol) was dissolved in ethyl acetate (100 mL). 10% Palladium on carbon (400 mg) was added. The flask was degassed and backfilled with hydrogen gas via balloon. The mixture was stirred at 25° C. for 16 h. The mixture was passed through a plug of Celite and the filtrate was concentrated in vacuo to afford a thick clear oil. Purification by flash column chromatography (Teledyne Isco RediSep column; 0 to 30% ethyl acetate in hexanes) afforded the desired product, 4-oxa-tricyclo[5.2.2.02,6]undecane-3,5-dione (2.92 g, 16.20 mmol, 72%), as a white powder. 1H NMR (400 MHz, DMSO-d6) δ: 1.55-1.64 (6H, m), 1.76 (2H, d, J=9.2 Hz), 2.25 (2H, s), 3.11 (2H, s). LC-MS (ESI) calcd for C10H12O3 180.20, found 181.0 [M+H+].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:11][CH2:10][CH:7]([CH:8]=[CH:9]1)[CH:6]1[CH:2]2[C:3](=[O:13])[O:4][C:5]1=[O:12]>C(OCC)(=O)C.[Pd]>[CH:7]12[CH2:8][CH2:9][CH:1]([CH2:11][CH2:10]1)[CH:2]1[CH:6]2[C:5](=[O:12])[O:4][C:3]1=[O:13]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C12C3C(OC(C3C(C=C1)CC2)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was degassed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a thick clear oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (Teledyne Isco RediSep column; 0 to 30% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C12C3C(OC(C3C(CC1)CC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.2 mmol
AMOUNT: MASS 2.92 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.